![molecular formula C20H16ClNO3 B13089530 5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid is a complex organic compound that belongs to the class of picolinic acids. Picolinic acid is a derivative of pyridine with a carboxylic acid substituent at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts acylation of a chlorinated biphenyl derivative, followed by methoxylation and subsequent coupling with picolinic acid. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid involves its interaction with specific molecular targets, such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid include:
Picolinic acid: A simple derivative of pyridine with a carboxylic acid group at the 2-position.
Methyl picolinate: The methyl ester of picolinic acid.
6-Methylpicolinic acid: A derivative of picolinic acid with a methyl group at the 6-position.
Uniqueness
The uniqueness of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid lies in its complex structure, which combines a chlorinated biphenyl group with a methoxy substituent and a picolinic acid moiety
Propiedades
Fórmula molecular |
C20H16ClNO3 |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
5-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H16ClNO3/c1-25-19-8-6-13(9-14-5-7-18(20(23)24)22-12-14)10-17(19)15-3-2-4-16(21)11-15/h2-8,10-12H,9H2,1H3,(H,23,24) |
Clave InChI |
JIAVXICJYRCUTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=CN=C(C=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
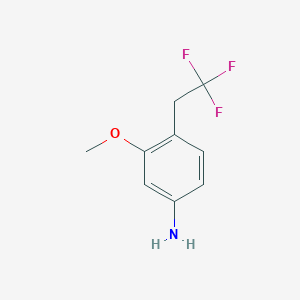

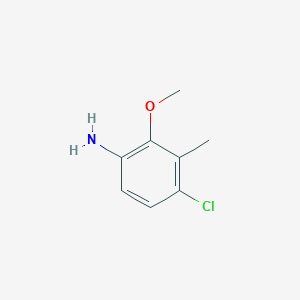

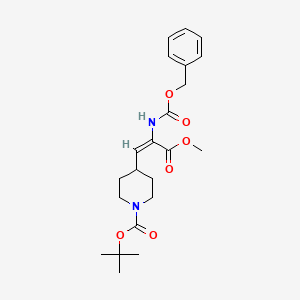
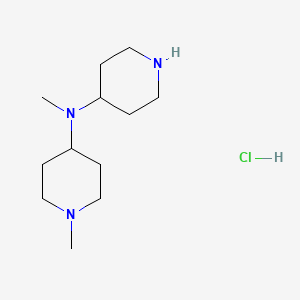
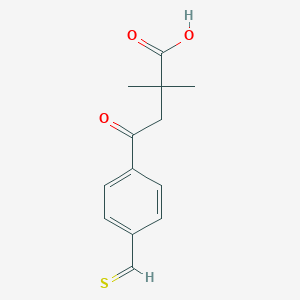
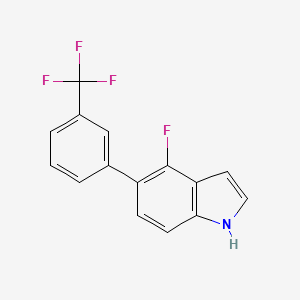

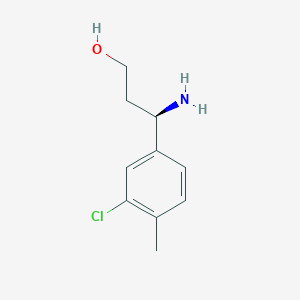
![4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089519.png)
